molecular formula C17H24N2O2 B7169358 N-cyclopropyl-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide

N-cyclopropyl-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide

Cat. No.: B7169358
M. Wt: 288.4 g/mol
InChI Key: ZPLQKWLDINMPHW-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a methoxyphenyl group, and a pyrrolidinyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-cyclopropyl-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-18(13-9-10-13)17(20)12-19-11-5-7-15(19)14-6-3-4-8-16(14)21-2/h3-4,6,8,13,15H,5,7,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLQKWLDINMPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)CN2CCCC2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl and methoxyphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include cyclopropylamine, 2-methoxybenzaldehyde, and N-methylacetamide. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane or ethanol to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclopropyl-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[2-(2-hydroxyphenyl)pyrrolidin-1-yl]-N-methylacetamide
  • N-cyclopropyl-2-[2-(2-chlorophenyl)pyrrolidin-1-yl]-N-methylacetamide
  • N-cyclopropyl-2-[2-(2-fluorophenyl)pyrrolidin-1-yl]-N-methylacetamide

Uniqueness

N-cyclopropyl-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.

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